2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine
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Overview
Description
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine is a nitrogen-rich heterocyclic compound It belongs to the triazine family, which is known for its high nitrogen content and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine typically involves the reaction of 3,5-dimethyl-1,2,4-triazine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles such as halides, thiols; reaction temperature around 50-100°C.
Major Products Formed
Oxidation: Corresponding oxides of the triazine ring.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-1,2,4-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine
Uniqueness
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine stands out due to its unique combination of the triazine ring and ethanamine group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its high nitrogen content and stability further enhance its potential as a valuable building block in synthetic chemistry and material science .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazin-6-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c1-5-7(3-4-8)11-10-6(2)9-5/h3-4,8H2,1-2H3 |
InChI Key |
HKALRCGREBPEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C)CCN |
Origin of Product |
United States |
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